Molecular Weight and Scaffold Identity vs. N-(4-Phenoxybenzyl)aniline Benchmark Series
The target compound (C₂₀H₁₉NOS, MW 321.4) incorporates a methylsulfanyl aniline core within the N-(phenoxybenzyl)aniline chemotype. The benchmark N-(4-phenoxybenzyl)aniline series by Srivastava et al. used substituents such as trimethoxybenzene (MW of exemplar compound 42: ~436, IC₅₀ hAChE = 1.32 µM) [1]. The target compound's lower molecular weight (321.4 vs. 436) and distinct 3-SCH₃ group provide a divergent starting point for SAR exploration, potentially offering improved ligand efficiency if potency is retained.
| Evidence Dimension | Molecular weight and scaffold identity |
|---|---|
| Target Compound Data | MW = 321.4 g/mol; contains 3-SCH₃ aniline core |
| Comparator Or Baseline | Compound 42 from Srivastava et al. (2019): MW ≈ 436 g/mol; contains trimethoxybenzene-substituted aniline |
| Quantified Difference | ΔMW ≈ –115 g/mol (26% lighter scaffold) |
| Conditions | Structural comparison based on published characterization |
Why This Matters
A lower molecular weight scaffold with the same N-(phenoxybenzyl)aniline pharmacophore may yield higher ligand efficiency indices (LE ≈ pIC₅₀ / heavy atom count), making it attractive for fragment-based or lead-optimization programs where molecular weight is constrained.
- [1] Srivastava P, Tripathi PN, Sharma P, Shrivastava SK. Bioorganic & Medicinal Chemistry, 2019, 27(16), 3650-3662. Compound 42: IC₅₀ hAChE = 1.32 µM, Ki = 0.879 µM. View Source
